Tetrakis(2-methoxyphenyl)silane
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Overview
Description
Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
Mechanism of Action
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparison with Similar Compounds
- Tetrakis(4-biphenylyl)silane
- Tetrakis(dimethylphenylsilyl)silane
- Tetrakis(2-ethylhexyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Properties
Molecular Formula |
C28H28O4Si |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
InChI Key |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
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